molecular formula C14H30OS B072744 Ethanol, 2-(dodecylthio)- CAS No. 1462-55-1

Ethanol, 2-(dodecylthio)-

Cat. No.: B072744
CAS No.: 1462-55-1
M. Wt: 246.45 g/mol
InChI Key: ZPIRWAHWDCHWLM-UHFFFAOYSA-N
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Description

Ethanol, 2-(dodecylthio)-, also known as 2-(dodecylthio)ethanol, is an organic compound with the molecular formula C14H30OS. It is characterized by the presence of a dodecylthio group attached to the ethanol molecule.

Biochemical Analysis

Biochemical Properties

It is known that ethanol affects various biochemical processes, such as neurotransmitter release, enzyme function, and ion channel kinetics

Cellular Effects

Ethanol, a related compound, has been shown to induce cell-cycle activity and reduce stem cell diversity, altering both regenerative capacity and differentiation potential of cerebral cortical neuroepithelial precursors . It is possible that Ethanol, 2-(dodecylthio)- may have similar effects on cells, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that ethanol, a related compound, can be involved in direct electrochemical oxidation, providing (thio)acetals with good functional group tolerance and a wide scope for both aldehydes and (thio)alcohols

Temporal Effects in Laboratory Settings

It is known that ethanol, a related compound, can be involved in the photocatalytic direct synthesis of 1,1-diethoxyethane (DEE) from ethanol . This suggests that Ethanol, 2-(dodecylthio)- may also have interesting temporal effects in laboratory settings, including changes in its stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that ethanol, a related compound, can have antinociceptive and anti-inflammatory activities in animal models

Metabolic Pathways

It is known that ethanol, a related compound, can be involved in a complete anabolic pathway for direct conversion of CO2 to ethanol

Transport and Distribution

It is known that ethanol, a related compound, can be transported and distributed via various routes, including rail to fixed facility, rail directly to cargo tank truck, and rail directly to pipeline .

Subcellular Localization

It is known that ethanol, a related compound, can be localized in Arabidopsis thaliana protoplasts

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(dodecylthio)- typically involves the reaction of dodecanethiol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

C2H4O+C12H25SHC14H30OS\text{C}_2\text{H}_4\text{O} + \text{C}_{12}\text{H}_{25}\text{SH} \rightarrow \text{C}_{14}\text{H}_{30}\text{OS} C2​H4​O+C12​H25​SH→C14​H30​OS

Industrial Production Methods: In industrial settings, the production of Ethanol, 2-(dodecylthio)- may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically conducted in a solvent such as toluene or hexane, and the product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-(dodecylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.

    Substitution: The hydroxyl group in the ethanol moiety can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acid chlorides or anhydrides are typically used for esterification reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Esters and ethers

Scientific Research Applications

Ethanol, 2-(dodecylthio)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

    Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used in the formulation of cosmetics, personal care products, and as a corrosion inhibitor in industrial applications .

Comparison with Similar Compounds

    Ethanol, 2-(hexylthio)-: Similar structure but with a shorter alkyl chain.

    Ethanol, 2-(octylthio)-: Similar structure with an intermediate-length alkyl chain.

    Ethanol, 2-(decylthio)-: Similar structure with a slightly shorter alkyl chain.

Comparison: Ethanol, 2-(dodecylthio)- is unique due to its longer alkyl chain, which enhances its hydrophobic properties and makes it more effective in applications requiring membrane interaction or surfactant properties. The longer chain also increases its boiling point and decreases its solubility in water compared to its shorter-chain analogs .

Properties

IUPAC Name

2-dodecylsulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30OS/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIRWAHWDCHWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073944
Record name Ethanol, 2-(dodecylthio)-
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Molecular Weight

246.45 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1462-55-1
Record name 2-(Dodecylthio)ethanol
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Record name Ethanol, 2-(dodecylthio)-
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Record name Ethanol, 2-(dodecylthio)-
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Record name Ethanol, 2-(dodecylthio)-
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Record name 2-(dodecylthio)ethanol
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Synthesis routes and methods

Procedure details

A mixture of 2-bromoethanol (6.08 g, 48.7 mmol), dodecanethiol (9.86 g, 48.7 mmol) and potassium carbonate (11 g) in dry N,N-dimethylformamide (100 ml) was stirred at 22° C. for 10 h. The reaction mixture was then diluted with toluene (400 ml) washed with water and dried (magnesium sulfate). The solvent was evaporated under reduced pressure and the residue was filtered through a silica gel pad (toluene -ethyl acetate 95:5) and distilled under vacuum to give 9.18 g (77%) of 2-(dodecylthio)ethanol as a clear oil which solidified on standing: b.p. 100-105° C./0,01 torr (bulb to bulb distillation, air bath temperature); m.p. 31-32° C.
Quantity
6.08 g
Type
reactant
Reaction Step One
Quantity
9.86 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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